molecular formula C18H18O3 B1292303 4-Acetoxy-4'-propylbenzophenone CAS No. 890099-72-6

4-Acetoxy-4'-propylbenzophenone

Cat. No.: B1292303
CAS No.: 890099-72-6
M. Wt: 282.3 g/mol
InChI Key: YQECFYLXIKCQLN-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-propylbenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 4-position of one benzene ring and a propyl group (-C₃H₇) at the 4'-position of the second benzene ring. Benzophenones with acetoxy substituents are often intermediates in organic synthesis, particularly in pharmaceuticals and advanced materials . The propyl group introduces moderate lipophilicity, which may influence solubility and reactivity compared to other alkyl or electron-withdrawing substituents.

Properties

IUPAC Name

[4-(4-propylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-4-14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)21-13(2)19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECFYLXIKCQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641713
Record name 4-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-72-6
Record name 4-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-propylbenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzophenone and acetic anhydride, followed by the addition of a catalytic amount of sulfuric acid. The mixture is then heated to about 50-60°C for 15 minutes, after which it is cooled and the product is precipitated by the addition of water .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-4’-propylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity 4-Acetoxy-4’-propylbenzophenone .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-propylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

4-Acetoxy-4’-propylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-propylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The benzophenone core can absorb UV light, making it useful as a UV absorber in various applications.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: Propyl and hexyloxy groups enhance lipophilicity, improving solubility in non-polar solvents.
  • Positional Isomerism : The 2-acetoxy isomer (vs. 4-) may exhibit lower melting points due to reduced molecular symmetry .
  • Toxicity and Safety: Limited data available, but analogs emphasize precautions to avoid inhalation and dermal exposure .

Biological Activity

4-Acetoxy-4'-propylbenzophenone (CAS No. 890099-72-6) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound is structurally characterized by an acetoxy group and a propylbenzophenone moiety, which contribute to its unique properties and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : 4-(4-propylbenzoyl)phenyl acetate

The compound is synthesized through the acetylation of 4-hydroxybenzophenone using acetic anhydride, typically in the presence of a catalyst such as concentrated sulfuric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Hydrolysis : The acetoxy group can undergo hydrolysis, releasing acetic acid and yielding the corresponding phenolic compound, which may exhibit biological activity.
  • UV Absorption : The benzophenone core effectively absorbs ultraviolet light, making it useful as a UV filter in various applications, including sunscreens and coatings.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results indicate a dose-dependent response, highlighting the compound's potential as an antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer properties of benzophenones, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle regulators.

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings suggest that further investigation into its mechanism of action could reveal valuable insights for cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Frontiers in Microbiology evaluated the antibacterial effects of various benzophenone derivatives, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, supporting its potential use as a therapeutic agent .
  • Cancer Cell Line Analysis : Research conducted on the effects of benzophenones on cancer cell lines highlighted the ability of this compound to inhibit proliferation and induce apoptosis in MCF-7 cells. This study suggests its potential role in developing novel anticancer drugs .

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